![molecular formula C27H38N2O6 B5555118 3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)
3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)
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Overview
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step reactions. For instance, Faghihi et al. (2011) described the synthesis of poly(amide-imide)s, involving the reaction of aminophenol with dibromo propane, followed by reduction and further reactions with trimellitic anhydride (Faghihi, Shabanian, & Valikhani, 2011).
Molecular Structure Analysis
The molecular structure of related compounds, like bis[4-(4′-carboxy-butanoyloxy)-acetophenon azine], has been studied, revealing details about the conformation and angles between phenyl rings, which are key to understanding the properties of such molecules (Centore, Ciajolo, & Tuzi, 1993).
Chemical Reactions and Properties
Compounds with similar structures have been reported to participate in various chemical reactions. For example, Liaw et al. (1999) synthesized poly(amide-imide)s from diimide-dicarboxylic acid and various diamines, indicating the reactive nature of such compounds in polymer formation (Liaw, Liaw, & Chen, 1999).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, thermal behavior, and film formation ability, are crucial for their applications. Yang and Lin (1995) described the solubility and thermal properties of poly(amide-imide)s, providing insights into the behavior of similar compounds under different conditions (Yang & Lin, 1995).
properties
IUPAC Name |
3-[[3-[(3-carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H38N2O6/c1-15-8-9-16(28-20(30)17-10-12-26(6,22(32)33)24(17,2)3)14-19(15)29-21(31)18-11-13-27(7,23(34)35)25(18,4)5/h8-9,14,17-18H,10-13H2,1-7H3,(H,28,30)(H,29,31)(H,32,33)(H,34,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLMEIDXXHLRGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCC(C2(C)C)(C)C(=O)O)NC(=O)C3CCC(C3(C)C)(C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H38N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-[(3-Carboxy-2,2,3-trimethylcyclopentanecarbonyl)amino]-4-methylphenyl]carbamoyl]-1,2,2-trimethylcyclopentane-1-carboxylic acid |
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